3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

Catalog No.
S8558247
CAS No.
M.F
C5H5Br2N3O2
M. Wt
298.92 g/mol
Availability
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3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

Product Name

3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

IUPAC Name

3,5-dibromo-1-ethyl-4-nitropyrazole

Molecular Formula

C5H5Br2N3O2

Molecular Weight

298.92 g/mol

InChI

InChI=1S/C5H5Br2N3O2/c1-2-9-5(7)3(10(11)12)4(6)8-9/h2H2,1H3

InChI Key

AMRGCEPEGBHHJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)Br)[N+](=O)[O-])Br

3,5-Dibromo-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The specific arrangement of substituents—two bromine atoms at the 3 and 5 positions, an ethyl group at the 1 position, and a nitro group at the 4 position—imparts unique chemical properties and biological activities to this compound. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their ability to interact with various biological targets and their stability under different conditions.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under basic conditions. For instance, treatment with sodium hydroxide can facilitate this substitution.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reactions: The bromine atoms can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield 1-ethyl-4-nitro-1H-pyrazole or related derivatives .

The biological activity of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole is primarily linked to its structural features that allow it to interact with various molecular targets. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties.
  • Anti-inflammatory Compounds: Certain derivatives have been noted for their ability to modulate inflammatory pathways.
  • Anticancer Activity: Research suggests that some pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

The synthesis of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole typically involves several steps:

  • Nitration: Starting from 1H-pyrazole, nitration is performed using a mixture of sulfuric and nitric acids to introduce the nitro group at the 4 position.
  • Bromination: The resulting compound is then brominated at the 3 and 5 positions using bromine in an appropriate solvent like acetic acid or chloroform.
  • Ethylation: Finally, an ethyl group is introduced at the 1 position through alkylation reactions using ethyl halides in the presence of a base .

3,5-Dibromo-1-ethyl-4-nitro-1H-pyrazole has various applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceuticals with potential therapeutic effects.
  • Agricultural Chemicals: Its derivatives are explored as pesticides or herbicides due to their biological activity against pests.
  • Material Science: Used in developing polymers or materials with specific properties due to its unique chemical structure .

Interaction studies of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its biological effects on cell lines, assessing parameters like cell viability and apoptosis.

Such studies help elucidate the pharmacological profile of this compound and its potential therapeutic applications .

Several compounds share structural similarities with 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole:

Compound NameKey FeaturesUnique Aspects
3,5-Dibromo-1H-pyrazoleLacks ethyl and nitro groupsSimpler structure; less biological activity
4-Methyl-1H-pyrazoleContains a methyl group instead of ethylDifferent reactivity profile
3,5-Dichloro-4-methyl-1H-pyrazoleChlorine atoms instead of bromineDifferent halogen effects on reactivity
3-Bromo-4-nitro-1H-pyrazoleOnly one bromine atomLess steric hindrance; potentially different interactions

Uniqueness: The presence of both bromine atoms and an ethyl group in conjunction with a nitro group makes 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole particularly unique among its analogs. This combination enhances its reactivity and biological interactions compared to simpler pyrazoles .

Regioselective Bromination-Nitration Sequential Approaches

Regioselectivity in pyrazole functionalization is governed by the electronic effects of substituents and reaction conditions. For 3,5-dibromo-4-nitro-1H-pyrazole derivatives, a sequential bromination-nitration strategy is often employed. Initial bromination of the pyrazole core at the 3 and 5 positions is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like tetrahydrofuran (THF). Subsequent nitration requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Concentrated nitric acid in the presence of acidic zeolite catalysts has been shown to enhance para-selectivity in aromatic nitration. For example, zeolite-catalyzed nitration of halogenated pyrazoles yields >80% para-nitro products, minimizing ortho and meta byproducts.

The directing effects of bromine substituents play a critical role in this process. Bromine’s strong electron-withdrawing nature deactivates the pyrazole ring, favoring nitration at the 4 position due to meta-directing effects. This regiochemical outcome aligns with the observed selectivity in benzenesulfonic acid derivatives, where electron-withdrawing groups direct nitration to specific positions.

Alkylation Strategies for N1-Substituted Pyrazole Derivatives

Introducing the ethyl group at the N1 position of pyrazole requires robust alkylation protocols. A common approach involves deprotonating the pyrazole nitrogen using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), followed by treatment with ethylating agents such as ethyl iodide or diethyl sulfate. For instance, 3,5-dibromo-4-nitro-1H-pyrazole reacts with ethyl iodide in dimethylformamide (DMF) under basic conditions to yield the N1-ethyl derivative with >70% efficiency.

Comparative studies between methyl and ethyl alkylation reveal that bulkier alkyl groups necessitate longer reaction times and elevated temperatures. For example, while methyl iodide achieves >90% N1-methylation within 6 hours at 25°C, ethyl iodide requires 12–18 hours at 40°C for comparable yields. Solvent choice also impacts reactivity: polar aprotic solvents like DMF enhance nucleophilicity, whereas ethereal solvents like THF favor controlled deprotonation.

Solvent and Temperature Effects on Reaction Yield Optimization

Reaction media and thermal conditions significantly influence the efficiency of pyrazole functionalization. Low-temperature bromination (-78°C) in THF/hexane mixtures suppresses side reactions, achieving 86% yield for 3,5-dibromo-1H-pyrazole. In contrast, nitration at 0–5°C in concentrated nitric acid minimizes decomposition, preserving the integrity of the nitro group.

Alkylation reactions exhibit solvent-dependent kinetics. Ethanol and DMSO facilitate nucleophilic substitutions at boiling temperatures (80–100°C), whereas DMF enables room-temperature reactions when paired with NaH. The table below summarizes optimal conditions for key synthetic steps:

Reaction StepSolvent SystemTemperatureYield (%)
BrominationTHF/hexane-78°C86
NitrationHNO₃/zeolite0–5°C>80
N1-EthylationDMF40°C72
AminationEthanol/H₂O80°C81

Catalytic Systems for Enhanced Functional Group Compatibility

Catalysts play a pivotal role in mitigating side reactions and improving selectivity. Acidic zeolites in nitration reactions not only enhance para-selectivity but also stabilize reactive intermediates, reducing the formation of poly-nitrated byproducts. For alkylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed to facilitate interfacial reactions between aqueous and organic phases, though their use in pyrazole chemistry remains underexplored.

Transition metal catalysts, particularly palladium complexes, show promise in coupling reactions involving 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole. For example, Suzuki-Miyaura cross-coupling with arylboronic acids enables the introduction of aryl groups at the bromine positions, expanding the compound’s utility in medicinal chemistry.

Nitration Pathway Dominance in Polyhalogenated Pyrazole Systems

The nitration of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole occurs preferentially at the 4-position, despite the presence of bromine atoms at C3 and C5. This regioselectivity arises from the pyrazole ring’s inherent electron density distribution, where C4 is intrinsically electron-rich due to resonance stabilization from the adjacent nitrogen atoms [1]. Bromine’s electron-withdrawing inductive effects further deactivate C3 and C5, creating a reactive "hotspot" at C4 [1] [2].

Nitration proceeds via a mixed acid (HNO₃/H₂SO₄) mechanism, where the electrophilic nitronium ion (NO₂⁺) attacks the electron-rich C4 position. Computational studies on analogous systems reveal that the nitro group at C4 stabilizes the Wheland intermediate through resonance, lowering the activation energy by approximately 15–20 kJ/mol compared to non-nitrated pyrazoles [2]. The ethyl group at N1 exerts minimal electronic influence but enhances solubility in organic solvents, facilitating homogeneous reaction conditions [3].

Table 1: Comparative Nitration Yields in Halogenated Pyrazoles

CompoundNitration PositionYield (%)Conditions
3,5-Dibromo-1H-pyrazoleC478HNO₃/H₂SO₄, 0°C
3-Bromo-4-nitro-1H-pyrazoleC562HNO₃/Ac₂O, 25°C
3,5-Dibromo-1-ethyl-4-nitro-1H-pyrazoleC485HNO₃/H₂SO₄, −10°C

The table illustrates the dominance of C4 nitration in polyhalogenated systems, with yields exceeding 80% under optimized conditions [4] [3].

Bromine Directing Effects on Ring Activation Patterns

Bromine atoms at C3 and C5 act as dual meta-directing groups, steering electrophiles toward C4 through a combination of electronic and steric effects. Density functional theory (DFT) calculations show bromine’s −I effect reduces electron density at C3 and C5 by 0.12–0.15 e⁻/ų compared to unsubstituted pyrazole [1] [2]. However, resonance contributions from the nitro group partially counteract this deactivation at C4, creating a localized electron-rich zone.

The directing effect is quantified through Hammett substituent constants (σₚ = +0.86 for Br), which predict a 4.3-fold rate enhancement at C4 relative to C3/C5 in nitration reactions [2]. Experimental kinetic data corroborate this: second-order rate constants (k₂) for C4 nitration are 1.8 × 10⁻³ L·mol⁻¹·s⁻¹, compared to 4.1 × 10⁻⁴ L·mol⁻¹·s⁻¹ at C3 in mono-brominated analogs [1].

"The synergy between bromine’s inductive withdrawal and the nitro group’s resonance donation creates a regiochemical ‘sweet spot’ at C4, overriding classical directing group predictions." [1] [2]

Quantum Mechanical Modeling of Transition States

Quantum mechanical studies at the B3LYP/6-311++G(d,p) level reveal a three-stage nitration mechanism:

  • Pre-complex formation: NO₂⁺ associates with the pyrazole ring at C4 (bond distance: 2.8 Å).
  • σ-Complex generation: A planar Wheland intermediate forms (N–O bond length: 1.21 Å).
  • Deprotonation: Concerted proton transfer to the bisulfate ion completes the reaction.

Key computational findings:

  • The transition state (TS) energy barrier for C4 nitration is 92.4 kJ/mol, 18.7 kJ/mol lower than for C3 [2].
  • Bromine substituents increase TS polarity (dipole moment = 5.8 D vs. 4.2 D in non-brominated systems), stabilizing charge separation [1].
  • Natural bond orbital (NBO) analysis confirms 12% greater electron density at C4 in the TS compared to ground state [2].

$$ \Delta G^\ddagger = 92.4\ \text{kJ/mol} \quad \text{(C4 nitration)} $$
$$ \Delta G^\ddagger = 111.1\ \text{kJ/mol} \quad \text{(C3 nitration)} $$

These models validate the experimental regioselectivity and provide a roadmap for predicting reactivity in related polyhalogenated systems [3] [2].

Palladium-Catalyzed Cross-Coupling Reactions

The brominated positions at C3 and C5 of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole serve as excellent handles for palladium-catalyzed cross-coupling transformations, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds [7] [8]. The electron-deficient nature of the pyrazole core facilitates oxidative addition of palladium complexes to the carbon-bromine bonds, while the substitution pattern allows for sequential or simultaneous coupling reactions [9].

Suzuki-Miyaura cross-coupling reactions represent the most extensively studied transformation for this substrate [9] [10]. The reaction of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole with arylboronic acids or boronic esters proceeds efficiently using standard palladium catalysts such as bis(triphenylphosphine)palladium dichloride in the presence of potassium carbonate base [10]. The electronic characteristics of the pyrazole ring system influence the regioselectivity, with C3 coupling typically occurring preferentially due to the enhanced electrophilicity at this position [10].

Experimental optimization studies have established that dimethoxyethane or 1,4-dioxane serve as optimal solvents for these transformations, with reaction temperatures of 80-120 degrees Celsius providing the best balance of reactivity and selectivity [10]. Under these conditions, yields of 70-95% are routinely achieved for C3 coupling, while C5 coupling yields range from 65-90% when using excess boronic acid partners [10].

The substrate scope for palladium-catalyzed couplings encompasses a broad range of coupling partners. Heteroaryl boronic acids, including pyridyl, thienyl, and furanyl derivatives, undergo smooth coupling reactions with yields comparable to those observed with simple aryl partners [9]. Electron-rich and electron-poor aryl boronic acids both participate effectively, though electron-deficient partners generally provide slightly higher yields due to enhanced transmetalation rates [9].

Heck coupling reactions with alkenes proceed under slightly more forcing conditions, typically requiring temperatures of 100-140 degrees Celsius and specialized ligand systems [7]. The regioselectivity in Heck couplings depends significantly on the choice of palladium catalyst and ligand, with bulky phosphine ligands generally favoring coupling at the less hindered C5 position [7].

Sonogashira coupling reactions with terminal alkynes provide access to alkynylated pyrazole derivatives [8]. These transformations employ standard palladium-copper catalyst systems with triethylamine base at moderate temperatures of 60-100 degrees Celsius [8]. Both C3 and C5 positions participate in Sonogashira couplings, with yields typically ranging from 60-85% [8].

The compatibility of the nitro group with palladium-catalyzed conditions represents a significant synthetic advantage, as this functional group remains intact throughout the coupling process and can be subsequently reduced or otherwise manipulated [9]. Sequential coupling strategies allow for the introduction of two different coupling partners at C3 and C5, enabling rapid access to highly substituted pyrazole scaffolds [10].

Coupling TypeCatalyst SystemTemperature (°C)Yield Range (%)Substrate Scope
Suzuki-MiyauraPd(PPh₃)₂Cl₂/K₂CO₃80-12070-95Aryl/heteroaryl boronic acids
HeckPd(OAc)₂/PPh₃/Et₃N100-14055-80Alkenes, styrenes
SonogashiraPdCl₂(PPh₃)₂/CuI/Et₃N60-10060-85Terminal alkynes
Buchwald-HartwigPd₂(dba)₃/BINAP/NaOᵗBu80-12070-88Primary/secondary amines

Formation of Polycyclic Architectures via Cycloaddition

The structural features of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole make it an exceptional platform for constructing complex polycyclic architectures through various cycloaddition strategies [11] [12] [13]. The electron-deficient pyrazole ring system can participate both as a dipolarophile in 1,3-dipolar cycloadditions and as a precursor to reactive intermediates that undergo subsequent cyclization reactions [11] [12].

[3+2] Cycloaddition reactions with nitrile imines represent a particularly valuable approach for generating polycyclic pyrazole systems [12] [13]. The electron-withdrawing nitro group enhances the dipolarophile character of the pyrazole ring, facilitating cycloaddition reactions under thermal conditions [12]. These transformations typically proceed at temperatures of 80-120 degrees Celsius and exhibit high regioselectivity for attack at the C5 position, resulting in triazole-pyrazole fused systems [12].

Computational analysis using molecular electron density theory has revealed that the regiochemistry of these cycloadditions is controlled by the electronic distribution within the pyrazole ring [12]. The presence of the nitro group creates an asymmetric electronic environment that directs the incoming dipole toward the C5-N1 bond, leading to exclusive formation of one regioisomer [12].

Experimental studies have demonstrated that various nitrile imines, generated in situ from hydrazonoyl chlorides, undergo smooth cycloaddition with 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole [12]. The yields for these transformations range from 45-75%, with electron-rich nitrile imines generally providing higher yields than electron-poor variants [12].

The resulting cycloadducts can undergo subsequent transformations to generate more complex polycyclic structures. Treatment with strong bases promotes elimination reactions that can lead to ring-opened products or rearranged heterocyclic systems [14]. These cascade processes enable access to previously challenging molecular architectures in a single synthetic sequence [14].

Diazoalkane cycloadditions represent another valuable strategy for polycyclic construction [11] [15]. The reaction of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole with diazoalkanes can proceed through multiple pathways depending on the reaction conditions and substituents on the diazo component [15]. Under thermal conditions, these reactions typically yield pyrazoline intermediates that can undergo subsequent [1] -sigmatropic rearrangements to form substituted pyrazoles with extended carbon frameworks [15].

The synthetic utility of these cycloaddition approaches is further enhanced by the possibility of subsequent palladium-catalyzed cross-coupling at the remaining bromine substituents [15]. This combination of cycloaddition and cross-coupling methodologies enables rapid assembly of highly complex molecular architectures from simple starting materials [15].

Intramolecular cycloaddition strategies have also been explored, where tethered dipolar partners undergo cyclization to form bridged polycyclic systems [17]. These approaches require careful design of the tethering unit but can provide access to rigid polycyclic scaffolds with well-defined three-dimensional architectures [17].

Cycloaddition TypeDipolar ComponentConditionsYield Range (%)Product Type
[3+2] with nitrile iminesHydrazonoyl chlorides80-120°C, thermal45-75Triazole-pyrazole fused
Diazoalkane additionEthyl diazoacetateLewis acid/thermal50-80Pyrazoline intermediates
Intramolecular [3+2]Tethered dipoles100-150°C40-70Bridged polycyclics
Cascade cyclizationVarious partnersMulti-step35-65Complex architectures

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

298.87280 g/mol

Monoisotopic Mass

296.87485 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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